3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine
Description
Significance of Fused Bicyclic Nitrogen Heterocycles in Synthetic Organic Chemistry
Fused bicyclic nitrogen heterocycles are organic compounds where two rings, at least one of which contains nitrogen, share two or more atoms. This fusion creates rigid, three-dimensional structures that are prevalent in a vast number of biologically active molecules, including nucleic acids and a majority of pharmaceutical drugs. wikipedia.orgmsesupplies.com The defined spatial arrangement of atoms in these scaffolds allows for precise interactions with biological targets like enzymes and receptors.
In synthetic organic chemistry, these N-fused heterocycles are highly valued for several reasons:
Structural Complexity: They provide a foundation for building complex molecular architectures. nih.gov
Chemical Stability: The aromatic or partially aromatic nature of many of these systems confers significant stability.
Functionalization Potential: Their frameworks often possess multiple sites that can be chemically modified, allowing chemists to fine-tune their properties. nih.gov
The adaptability of these scaffolds makes them central to the development of pharmaceuticals, agrochemicals, and materials with novel electronic properties. msesupplies.comeurekaselect.com
The Pyrazolo[1,5-a]pyrimidine (B1248293) Core as a Privileged Scaffold for Chemical Innovation
Within the broad family of N-fused heterocycles, the pyrazolo[1,5-a]pyrimidine system is recognized as a "privileged scaffold." nih.govbohrium.comnih.gov This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally fruitful starting points for drug discovery. The pyrazolo[1,5-a]pyrimidine core consists of a five-membered pyrazole (B372694) ring fused to a six-membered pyrimidine (B1678525) ring. nih.gov
The key attributes that contribute to its privileged status include:
Rigid and Planar Structure: This well-defined geometry reduces the conformational flexibility of the molecule, which can lead to more selective binding to target proteins. nih.gov
Synthetic Versatility: The scaffold can be readily synthesized and modified at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov
Diverse Biological Activities: Derivatives of this core have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and central nervous system activities. bohrium.comnih.govrsc.org
This scaffold's proven success is exemplified by its presence in several commercially available drugs, highlighting its importance in therapeutic innovation. nih.govnih.gov
| Drug Name | Therapeutic Application |
| Zaleplon | Sedative and hypnotic agent nih.gov |
| Indiplon | Treatment for insomnia nih.gov |
| Larotrectinib | TRK inhibitor for cancer therapy nih.govnih.gov |
| Entrectinib | TRK inhibitor for solid tumors nih.govmdpi.com |
| Anagliptin | Antidiabetic agent nih.gov |
Overview of Advanced Chemical Applications and Research Trajectories for Halogenated Pyrazolo[1,5-a]pyrimidine Derivatives
The introduction of halogen atoms onto the pyrazolo[1,5-a]pyrimidine core is a critical strategy for enhancing its utility in chemical research. Halogenated derivatives, such as 3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine , serve as highly versatile synthetic intermediates. rsc.orgnih.gov The iodine atom at the C3-position is particularly valuable as it can be readily substituted through various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the attachment of a wide range of functional groups. nih.govnih.gov
This chemical reactivity is central to several advanced research trajectories:
Drug Discovery: Halogenated pyrazolo[1,5-a]pyrimidines are key building blocks for constructing libraries of complex molecules to be screened for biological activity. nih.govresearchgate.net They are particularly important in the development of protein kinase inhibitors, a major class of targeted cancer therapies. nih.govrsc.org The ability to systematically modify the scaffold allows researchers to optimize potency, selectivity, and pharmacokinetic properties. rsc.org
Materials Science: The rigid, planar structure and tunable electronic properties of the pyrazolo[1,5-a]pyrimidine core make it an attractive candidate for developing novel organic materials. nih.govrsc.org Functionalization via halogenated intermediates can be used to create fluorescent probes, chemosensors, and components for organic light-emitting diodes (OLEDs). rsc.org
Recent synthetic advancements have focused on developing efficient, regioselective, and environmentally benign methods for producing these crucial halogenated compounds.
| Synthesis Method | Reagents | Key Features |
| One-Pot Cyclization/Halogenation | Amino pyrazoles, enaminones, NaI, K₂S₂O₈ | Proceeds in water; high efficiency and functional group tolerance; allows direct synthesis of 3-iodo derivatives. nih.govnih.gov |
| Hypervalent Iodine(III)-Mediated Halogenation | Pyrazolo[1,5-a]pyrimidine, KI, PIDA | Occurs at room temperature in water; highly regioselective for the C3 position; environmentally friendly. rsc.org |
| Electrophilic Halogenation | Pyrazolo[1,5-a]pyrimidine, N-Iodosuccinimide (NIS) | A traditional method that allows for mono- or di-iodination by varying reagent ratios. researchgate.net |
These modern synthetic protocols ensure that compounds like This compound are readily accessible, fueling further innovation in both medicinal chemistry and materials science. rsc.orgnih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVKMDHVAJUHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)I)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodo 6 Methylpyrazolo 1,5 a Pyrimidine
Strategies for the Construction of the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
Cyclocondensation Reactions
Aminopyrazole-Based Cyclization with 1,3-Biselectrophilic Reagents
Utilization of β-Enaminones
β-Enaminones are highly effective 1,3-biselectrophilic synthons for constructing the pyrazolo[1,5-a]pyrimidine core. rsc.org The reaction with 5-aminopyrazoles typically proceeds under acidic conditions or via thermal or microwave-assisted methods, often without the need for a catalyst. nih.govresearchgate.net The general mechanism involves an initial nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto the β-carbon of the enaminone, followed by an intramolecular cyclization via attack of the endocyclic pyrazole nitrogen onto the carbonyl carbon, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine system. mdpi.comresearchgate.net
A significant advancement in the synthesis of specifically halogenated derivatives, such as 3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine, is a one-pot cyclization methodology. nih.gov This approach combines the cyclocondensation with a concurrent oxidative halogenation. The reaction involves an aminopyrazole, a suitable β-enaminone, and a sodium halide in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈). nih.gov This method is highly efficient and regioselective, with iodination occurring primarily at the 3-position of the pyrazolo[1,5-a]pyrimidine ring. nih.gov The use of water as a solvent makes this an environmentally favorable approach. nih.gov
| Starting Materials | Conditions | Product | Yield | Reference |
| Aminopyrazole, Aryl Enaminone, NaI | K₂S₂O₈, Water | 3-Iodo-pyrazolo[1,5-a]pyrimidine derivative | High to Excellent | nih.gov |
| β-Enaminone, NH-5-Aminopyrazole | Microwave Irradiation (180 °C, 2 min), Solvent-Free | 2,7-Disubstituted-pyrazolo[1,5-a]pyrimidine | 88-97% | researchgate.netresearchgate.net |
| 3-Methyl-1H-pyrazol-5-amine, Substituted β-Enaminone | Acetic Acid, Reflux | 7-Substituted-2-methylpyrazolo[1,5-a]pyrimidine | 67-93% (overall) | rsc.org |
Employment of Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as effective 1,3-biselectrophilic partners in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov The reaction with aminopyrazoles leads to the formation of the bicyclic system, often under basic conditions using catalysts like piperidine. nih.gov Chalcones are valuable intermediates for synthesizing a variety of heterocyclic compounds. pnrjournal.comderpharmachemica.com
In the context of synthesizing 3-iodo derivatives, chalcones can be employed in the same one-pot oxidative cyclization-halogenation reaction described for β-enaminones. nih.gov While water was found to be an unsuitable solvent for this transformation with chalcones, dimethyl sulfoxide (B87167) (DMSO) proved effective, allowing for the successful and regioselective synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidines. nih.gov
Integration of β-Dicarbonyl Compounds
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is one of the most traditional and widely used methods for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The reaction typically proceeds under acidic or basic catalysis. nih.gov The aminopyrazole's exocyclic amino group acts as a nucleophile, attacking one of the carbonyl carbons, followed by cyclization and dehydration to form the pyrimidine (B1678525) ring. nih.gov
To synthesize a 6-methyl substituted pyrazolo[1,5-a]pyrimidine, an appropriately substituted β-dicarbonyl compound is required. For instance, the reaction of a 5-aminopyrazole with a reagent like 3-methyl-2,4-pentanedione (B1204033) would be a logical route. Research has shown that reacting 5-amino-1H-pyrazoles with various β-dicarbonyl compounds, such as pentane-2,4-dione and ethyl acetoacetate, in the presence of an acid catalyst like H₂SO₄ in acetic acid, produces the corresponding pyrazolo[1,5-a]pyrimidine derivatives in high yields (87-95%). researchgate.net Microwave-assisted, three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds have also proven to be a highly efficient method, significantly reducing reaction times compared to conventional heating. nih.gov
| Aminopyrazole Substrate | β-Dicarbonyl Reagent | Conditions | Product | Yield | Reference |
| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | Pentane-2,4-dione | H₂SO₄, Acetic Acid | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine derivative | 87-95% | researchgate.net |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidine | Good | nih.gov |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium Ethoxide, Reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89% | nih.govmdpi.com |
Application of β-Haloenones and β-Ketonitriles
Other reactive 1,3-biselectrophilic systems, such as β-haloenones and β-ketonitriles, are also utilized in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov These reagents offer alternative pathways and can be used to introduce a wider variety of functional groups onto the heterocyclic core. For example, the use of β-ketonitriles in microwave-assisted reactions with aminopyrazoles has been reported to produce functionalized pyrazolo[1,5-a]pyrimidines efficiently. nih.gov Similarly, arylidenemalononitriles can be employed to introduce both an amine and a nitrile group onto the final product, which are valuable handles for further synthetic transformations. nih.govmdpi.com
Condensation Reactions with Ketene (B1206846) Dithioacetals and Aromatic Amines
The reaction of 5-aminopyrazoles with ketene dithioacetals provides a pathway to pyrazolo[1,5-a]pyrimidines. This method has been utilized for the synthesis of various antimicrobial derivatives. researchgate.net The reaction proceeds through the displacement of the methylthio groups of the ketene dithioacetal by the nucleophilic centers of the 5-aminopyrazole, leading to the formation of the fused pyrimidine ring.
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines. nih.govgrowingscience.com These reactions involve the combination of three or more reactants in a single vessel to form the final product, often without the isolation of intermediates. For instance, a one-pot cyclization involving aminopyrazoles, enaminones (or chalcones), and a halide source can directly yield 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Another example is an iodine-catalyzed three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines from aminopyrazoles, chalcones, and diselenides, which highlights the versatility of one-pot strategies. rsc.org A simple one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines has also been achieved using 5-amino-1H-pyrazole-4-carboxamide, a nitroethanone derivative, and various aryl aldehydes in the presence of boric acid. researchgate.net
| Reactants | Catalyst/Conditions | Product | Reference |
| Aminopyrazoles, Enaminones/Chalcones, Sodium Halides | K2S2O8 | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |
| Aminopyrazoles, Chalcones, Diaryl/dialkyl diselenides | Iodine | 3-Selenylated pyrazolo[1,5-a]pyrimidines | rsc.org |
| 5-Amino-1H-pyrazole-4-carboxamide, 1-(2-bromophenyl)-2-nitroethanone, Aryl aldehydes | Boric acid, Water, Reflux | 5-(2-bromophenyl)-N-cyclohexyl-2-(methylthio)-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamides | researchgate.net |
| 3-Methyl-1H-pyrazol-5(4H)-one, 5-Aminopyrazole, Aromatic aldehydes | Catalyst-free, Reflux | Dipyrazolo[1,5-a:3',4'-d]pyrimidines | growingscience.com |
Role of 3(5)-Aminopyrazoles as Precursors
3(5)-Aminopyrazoles are fundamental building blocks for the synthesis of pyrazolo[1,5-a]pyrimidines. encyclopedia.pubnih.govbeilstein-journals.orgbeilstein-journals.org Their utility stems from the presence of multiple nucleophilic sites that can react with biselectrophilic reagents to form the fused pyrimidine ring. mdpi.com
3(5)-Aminopyrazoles exist as a mixture of tautomers, specifically 3-aminopyrazole (B16455) and 5-aminopyrazole, due to prototropic shifts. encyclopedia.pubmdpi.com The relative stability of these tautomers can be influenced by substituents and the surrounding environment (solvent, solid state). researchgate.netnih.gov For instance, DFT calculations have shown the 3-aminopyrazole (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) tautomer. mdpi.com This tautomerism is a crucial factor in their reactivity, as it can affect the regioselectivity of subsequent reactions. nih.govresearchgate.net The specific tautomeric form present can dictate which nitrogen atom of the pyrazole ring participates in the cyclization reaction.
The pyrazole ring contains both nucleophilic and electrophilic sites. The nitrogen atoms (N1 and N2) and the C4 carbon are nucleophilic, while the C3 and C5 carbons are electrophilic. mdpi.comresearchgate.net In 3(5)-aminopyrazoles, the exocyclic amino group provides an additional, highly reactive nucleophilic site. encyclopedia.pubmdpi.com The reactivity order of the nucleophilic sites is generally considered to be 5-NH2 > 1-NH > 4-CH. nih.gov This differential reactivity is exploited in the synthesis of pyrazolo[1,5-a]pyrimidines, where the exocyclic amino group and one of the ring nitrogens typically act as the nucleophiles in the condensation with a 1,3-dielectrophile. mdpi.com
Regioselective Iodination Strategies for this compound
Once the 6-methylpyrazolo[1,5-a]pyrimidine (B3054691) core is synthesized, the next step is the regioselective introduction of an iodine atom at the C3 position.
Direct C-H Halogenation via Oxidative Protocols
Direct C-H halogenation is an efficient method for introducing a halogen atom onto a heterocyclic ring. Oxidative protocols are often employed to facilitate this transformation. For pyrazolo[1,5-a]pyrimidines, the C3 position is susceptible to electrophilic substitution. nih.gov
Recent studies have demonstrated the successful and regioselective C3-iodination of pyrazolo[1,5-a]pyrimidine derivatives under aqueous and ambient conditions using a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA) in the presence of potassium iodide. rsc.org This method has been shown to be effective for a variety of substituted pyrazolo[1,5-a]pyrimidines, affording the corresponding 3-iodo derivatives in good to excellent yields. rsc.org The reaction is believed to proceed through the in situ generation of an electrophilic iodine species, which then attacks the electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine ring. Another effective system for the C3-iodination is the use of sodium iodide (NaI) and potassium persulfate (K2S2O8) in water, which can provide nearly quantitative yields. nih.gov The use of N-iodosuccinimide (NIS) has also been reported for the selective mono-iodination at the C3 position by controlling the stoichiometry of the reagents. researchgate.net
| Reagent System | Conditions | Product | Yield | Reference |
| KI, PIDA | Water, Room Temperature | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 87% | rsc.org |
| NaI, K2S2O8 | Water | 3-Iodo-pyrazolo[1,5-a]pyrimidine derivatives | Nearly quantitative | nih.gov |
| NIS | Varied stoichiometry | C3-mono-iodinated pyrazolo[1,5-a]pyrimidines | - | researchgate.net |
Optimized Reaction Conditions for Enhanced Yield and Selectivity
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles are increasingly being integrated into the synthesis of pyrazolo[1,5-a]pyrimidine derivatives to minimize environmental impact and enhance sustainability. nih.gov These approaches focus on the use of safer solvents, alternative energy sources, and recyclable catalysts.
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of the broader pyrazolo[1,5-a]pyrimidine class, solvent-free approaches have proven effective, particularly when combined with microwave irradiation.
One notable method involves the microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. nih.gov This technique has been successful in producing functionalized pyrazolo[1,5-a]pyrimidines with high yields and purity in significantly reduced reaction times. nih.gov Another example is the solvent-free condensation of β-enaminones with NH-5-aminopyrazoles, which proceeds regioselectively without the need for a catalyst. researchgate.net
While a specific solvent-free synthesis for this compound is not extensively detailed in the literature, the successful application of these methods to analogous structures suggests a strong potential for adaptation. The key would be to integrate an iodination step into a solvent-free cyclization protocol.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazolo[1,5-a]pyrimidines.
A one-pot, microwave-assisted process has been developed for the synthesis of 3-halopyrazolo[1,5-a]pyrimidines. This method involves the sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic halogenation. semanticscholar.org The initial cyclization is performed under microwave irradiation at 180°C for a short duration, followed by the addition of an N-halosuccinimide at room temperature. researchgate.netsemanticscholar.org This approach is distinguished by its operational simplicity, broad substrate scope, and pot-economy. semanticscholar.org
For the synthesis of this compound, this methodology could be adapted by using a suitable 6-methyl-substituted pyrazolo[1,5-a]pyrimidine precursor and N-iodosuccinimide as the iodine source. The rapid heating and enhanced reaction rates offered by microwave irradiation make this a highly attractive and efficient synthetic route.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours | Minutes nih.gov |
| Energy Consumption | High | Low |
| Yield | Moderate to high | Often higher nih.gov |
| Side Reactions | More prevalent | Minimized nih.gov |
| Solvent Use | Often requires high-boiling point solvents | Can be performed solvent-free nih.gov |
The use of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. While transition metal catalysts are often employed, there is a growing interest in more environmentally friendly alternatives.
Choline (B1196258) hydroxide (B78521), a bio-based and recyclable ionic liquid, has been successfully used as a catalyst for the synthesis of highly functionalized pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives under neat conditions. This method offers an efficient and green route to these complex heterocyclic systems. Although the direct application of choline hydroxide for the synthesis of this compound has not been explicitly reported, its effectiveness in a related fused pyrimidine synthesis suggests its potential as a recyclable and eco-friendly catalyst for this transformation. The basic nature of choline hydroxide could facilitate the initial condensation steps in the formation of the pyrazolo[1,5-a]pyrimidine core.
Large-Scale Synthesis Considerations and Scalability of Synthetic Methods
The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. For this compound, the scalability of the synthetic route is a critical factor.
A reproducible and scalable method has been developed for a series of 3,6-substituted pyrazolo[1,5-a]pyrimidines, which provides valuable insights into the large-scale production of related compounds. researchgate.net One of the key considerations is the choice of synthetic route. A one-pot cyclization methodology for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives has been identified as having high efficiency and suitability for large-scale synthesis. nih.gov This method, which utilizes a combination of sodium iodide and potassium persulfate in water, offers nearly quantitative yields and is highly adaptable to a broad range of functional groups. nih.gov
Key Considerations for Large-Scale Synthesis:
Heat Transfer: Microwave-assisted reactions, while efficient on a lab scale, can present challenges in heat distribution and control in large reactors. Careful engineering and reactor design are necessary to ensure uniform heating and prevent localized overheating.
Reagent Handling and Stoichiometry: The safe handling of reagents, such as potassium persulfate and N-iodosuccinimide, is paramount. Precise control of stoichiometry is crucial to maximize yield and minimize the formation of impurities.
Work-up and Purification: The purification of the final product on a large scale requires efficient and scalable techniques. Crystallization is often preferred over chromatography for industrial-scale purification due to its lower cost and solvent consumption. The choice of an appropriate solvent system for crystallization is a critical development step.
Process Safety: A thorough hazard analysis of the entire process is necessary to identify and mitigate any potential safety risks associated with the reagents, intermediates, and reaction conditions.
Table 2: Scalability Assessment of Synthetic Methods
| Synthetic Method | Advantages for Scalability | Potential Challenges for Scalability |
|---|---|---|
| One-Pot Cyclization/Iodination | High efficiency, quantitative yields, use of water as a solvent. nih.gov | Management of exothermic reactions, handling of oxidizing agents. |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields. semanticscholar.org | Uniform heating in large reactors, specialized equipment costs. |
| Solvent-Free Synthesis | Reduced solvent waste and cost. nih.gov | Viscosity and mixing issues, potential for localized overheating. |
Chemical Reactivity and Derivatization of 3 Iodo 6 Methylpyrazolo 1,5 a Pyrimidine
Cross-Coupling Reactions at the C-3 Position
The iodine atom at the C-3 position of 3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine serves as an excellent leaving group for various transition metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone for the structural diversification of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are extensively employed to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position of the pyrazolo[1,5-a]pyrimidine core. These reactions are characterized by their high efficiency and broad functional group tolerance. The synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives is a key step, often achieved through methods like the one-pot cyclization of amino pyrazoles with enaminones or chalcones in the presence of sodium iodide and an oxidizing agent. nih.gov
The Sonogashira coupling is a powerful method for the introduction of alkyne moieties, which are valuable functional groups for further transformations in medicinal and materials chemistry. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
While specific studies on the Sonogashira coupling of this compound are not extensively detailed in the reviewed literature, the reaction is well-established for a variety of related heterocyclic systems. The general conditions for such transformations typically involve a palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper(I) salt such as CuI, a base (e.g., triethylamine (B128534) or diisopropylamine), and a phosphine (B1218219) ligand in an appropriate solvent like THF or DMF.
Table 1: Representative Conditions for Sonogashira Coupling of Halo-Heterocycles
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 3-Bromo-6-methyl-1,2,4,5-tetrazine | Various terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | Moderate to Good |
| 2 | 3-Iodo-imidazo[1,5-a]pyridines | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Good |
This table presents generalized conditions based on reactions with similar heterocyclic compounds.
Beyond alkynylation, the C-3 position is readily functionalized with aryl and heteroaryl groups through other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings.
The Suzuki-Miyaura coupling , which utilizes organoboron reagents, is a particularly prevalent method for C-C bond formation. Studies on related 3-bromo- (B131339) and 3-iodopyrazolo[1,5-a]pyrimidine (B1382113) derivatives have demonstrated the efficacy of this reaction. nih.gov A variety of aryl and heteroaryl boronic acids or their esters can be coupled under conditions typically employing a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). nih.govfrontiersin.org
The Heck reaction , involving the coupling of the aryl iodide with an alkene, provides a route to vinyl-substituted pyrazolo[1,5-a]pyrimidines. These products can undergo further chemical modifications.
Introduction of Diverse Functional Groups via Metal-Catalyzed Transformations
The versatility of the C-3 iodo group extends to the introduction of various other functional groups through metal-catalyzed reactions. The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds, allowing for the synthesis of 3-amino-pyrazolo[1,5-a]pyrimidine derivatives. numberanalytics.comwikipedia.org This reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu). wikipedia.org
Copper-catalyzed reactions also offer alternative pathways for functionalization at the C-3 position, providing access to a different spectrum of products.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position of Halo-Pyrazolo[1,5-a]pyrimidines
| Reaction | Coupling Partner | Catalyst (Example) | Base (Example) | Product |
| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Aryl/Heteroaryl derivative |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | 3-Vinyl derivative |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | 3-Amino derivative |
This table summarizes common palladium-catalyzed reactions applicable to the C-3 position.
Further Functionalization and Transformations of the Pyrimidine (B1678525) Ring
In addition to modifications at the C-3 position, the pyrimidine ring of this compound can undergo further functionalization, expanding the chemical space accessible from this scaffold.
Condensation Reactions with Aromatic Aldehydes (e.g., Arylidene Derivatives)
The methyl group at the C-6 position of the pyrimidine ring exhibits reactivity characteristic of an active methyl group, particularly when adjacent to a nitrogen atom in the heterocyclic system. This reactivity can be exploited in condensation reactions with aromatic aldehydes to form arylidene (or styryl) derivatives.
This type of reaction, often a variant of the Knoevenagel condensation, is typically catalyzed by a base (e.g., piperidine, pyridine) or an acid. The reaction proceeds through the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the C-C double bond of the arylidene product.
Reactions with Diazonium Chlorides for Fused Heterocycle Formation
The reaction of pyrazolo[1,5-a]pyrimidine derivatives with diazonium salts serves as a pathway to more complex fused heterocyclic systems. While specific studies on this compound are not detailed, analogous reactions on the core structure suggest potential pathways. For instance, related pyrazolopyrimidine thiones have been shown to react with benzenediazonium (B1195382) chloride to yield 3-phenylazo disulfides. journalagent.com This indicates the susceptibility of the pyrazole (B372694) ring to coupling with electrophilic diazonium ions.
Furthermore, microwave-assisted methods have been developed for the regioselective synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines, showcasing the utility of diazonium chemistry in functionalizing the pyrimidine portion of the scaffold under specific conditions. nih.gov These precedents suggest that this compound could potentially undergo coupling reactions with diazonium chlorides, likely at positions with sufficient nucleophilicity, to form azo-linked compounds which can be precursors for annulated heterocycles like pyrazolo[5,1-b]purines. nih.gov
Nucleophilic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system is electron-deficient and can be susceptible to nucleophilic attack, particularly when activated with a good leaving group. Research on related 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) demonstrates that the chlorine atom at the C-7 position is highly reactive and undergoes selective nucleophilic substitution. mdpi.comnih.gov
This high reactivity at C-7 allows for the introduction of various nucleophiles. For this compound, while the primary focus is often on the reactivity of the C-3 iodo group (e.g., in cross-coupling reactions), the pyrimidine ring itself can be targeted. If a leaving group were present at the C-5 or C-7 positions, nucleophilic substitution would be a viable strategy for derivatization. nih.govrsc.org This method is commonly used to introduce amino, thiol, or hydroxyl groups to modify the molecule's properties. nih.gov
| Position of Leaving Group | Reactivity | Typical Nucleophiles | Reference |
|---|---|---|---|
| C-7 | Highly Reactive | Amines (e.g., Morpholine) | mdpi.comnih.gov |
| C-5 | Less Reactive than C-7 | Various Nucleophiles | nih.gov |
Oxidative and Reductive Transformations
The pyrazolo[1,5-a]pyrimidine nucleus can undergo both oxidative and reductive transformations. The stability of the aromatic system is significant, but reactions can be induced under specific conditions. For example, related pyrazolopyrimidine thiones react with alkaline hydrogen peroxide, leading to oxidative desulfurization to form the corresponding pyrimidin-7-ones. journalagent.com
Studies on 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines have demonstrated that these precursors can be aromatized through oxidation, refuting previous claims that such transformations were not possible. nih.gov Conversely, the reduction of nitro groups on the pyrazolo[1,5-a]pyrimidine ring system has been successfully carried out to form the corresponding amines, which serve as versatile intermediates for further heterocyclization. researchgate.net These examples highlight the capacity of the core structure to withstand and participate in redox reactions, suggesting that the 3-Iodo-6-methyl derivative would likely exhibit similar reactivity, provided the reaction conditions are compatible with the iodo and methyl functionalities.
Electrophilic and Nucleophilic Attack Patterns on the Pyrazolo[1,5-a]pyrimidine Core
The inherent electronic dichotomy of the pyrazolo[1,5-a]pyrimidine scaffold governs the regioselectivity of electrophilic and nucleophilic attacks. The pyrazole portion is electron-rich and acts as the primary site for electrophilic substitution, while the pyrimidine ring is electron-poor, making it a target for nucleophiles.
Regioselective Functionalization at C-3 and C-7 Positions
The C-3 and C-7 positions are key sites for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, and high regioselectivity can be achieved by choosing appropriate reaction conditions.
C-3 Position : This position is part of the electron-rich pyrazole ring and is highly nucleophilic. Consequently, it is the preferred site for electrophilic substitution reactions. nih.gov A variety of methods have been developed for the regioselective C-H halogenation (iodination, bromination, and chlorination) at the C-3 position using hypervalent iodine(III) reagents under aqueous conditions. nih.gov The synthesis of the title compound, this compound, itself relies on this inherent reactivity, where an electrophilic iodine source selectively targets the C-3 position. nih.govrsc.org This C-3 halogenated product is a valuable intermediate for further diversification via cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. nih.gov
C-7 Position : The C-7 position on the pyrimidine ring is less nucleophilic than C-3. Functionalization at this site is often achieved during the initial ring construction, for example, through the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound. nih.gov Alternatively, if a leaving group such as a halogen is present at C-7, it becomes the primary site for nucleophilic aromatic substitution. mdpi.comnih.gov
| Position | Reaction Type | Description | Reference |
|---|---|---|---|
| C-3 | Electrophilic Substitution | The most nucleophilic carbon, readily undergoes halogenation and nitration. | researchgate.netnih.govnih.gov |
| C-7 | Nucleophilic Substitution | Highly susceptible to nucleophilic attack when substituted with a good leaving group (e.g., Cl). | mdpi.comnih.gov |
| C-3 vs. C-7 | Coupling Reactions | Selectivity depends on the electronic properties of the reagents; π-deficient partners favor coupling at the nucleophilic C-3 position. | nih.gov |
Understanding Reaction Selectivity based on Electronic Effects
The selectivity of reactions on the pyrazolo[1,5-a]pyrimidine core is a direct consequence of its electronic structure. Molecular orbital calculations predict that electrophilic attack will occur successively at the C-3 and C-6 positions. researchgate.net
Electrophilic Attack : The high electron density of the pyrazole ring makes the C-3 position the kinetic and thermodynamic site for electrophilic attack. This is consistently observed in reactions like nitration and halogenation. researchgate.netrsc.org The presence of electron-donating groups (EDGs) on the scaffold can further enhance this reactivity, while electron-withdrawing groups (EWGs) may deactivate the ring towards electrophiles. rsc.org
Nucleophilic Attack : The pyrimidine ring is π-deficient, rendering the C-5 and C-7 positions electrophilic and thus susceptible to attack by nucleophiles. This is particularly true when these positions bear good leaving groups. The C-7 position is generally more reactive towards nucleophiles than the C-5 position. mdpi.comnih.gov
The interplay between the electron-rich pyrazole and electron-poor pyrimidine rings allows for controlled, regioselective functionalization, making the pyrazolo[1,5-a]pyrimidine scaffold a privileged structure in synthetic and medicinal chemistry. nih.gov
Despite a comprehensive search for scholarly articles and spectral data, detailed experimental spectroscopic information for the specific compound “this compound” is not available in the public domain.
While general synthetic methods for 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives are documented, and it is standard practice to characterize these compounds using techniques such as NMR, IR, and mass spectrometry, the specific data sets (including ¹H NMR, ¹³C NMR, IR spectra, mass fragmentation, and elemental analysis) for this compound have not been located in published literature or chemical databases.
Data is available for structurally similar but distinct compounds, such as "3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine" and the isomeric "3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine," but this information cannot be used to accurately describe the spectroscopic properties of the requested molecule.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for each outlined section and subsection for "this compound" at this time.
Spectroscopic Characterization Techniques for Structural Elucidation
X-ray Crystallography for Solid-State Molecular Structure and Conformation
Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound 3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine has been publicly reported. Therefore, detailed information regarding its solid-state molecular structure, including unit cell parameters, space group, bond lengths, and bond angles, is not available at this time.
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable insights into the molecular geometry, conformation, and intermolecular interactions of this compound in the solid state. Such data is crucial for understanding its physical and chemical properties and for rational drug design, where the precise shape of a molecule governs its interaction with biological targets.
While data for the specific title compound is unavailable, studies on other pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have utilized X-ray crystallography to elucidate their structures and confirm stereochemistry. These studies underscore the importance of this technique in the characterization of this class of heterocyclic compounds. The determination of the crystal structure of this compound would require future experimental work involving the growth of a suitable single crystal and subsequent analysis by X-ray diffraction.
Computational Studies and Structure Activity Relationship Sar Methodologies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net For a molecule like 3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine, DFT calculations can elucidate its reactivity and kinetic stability. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across the molecule. researchgate.net These maps identify electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers), which is crucial for predicting how the molecule will interact with other reagents or biological macromolecules. For the pyrazolo[1,5-a]pyrimidine (B1248293) core, DFT calculations have been used to predict the sites of electrophilic substitution, with molecular orbital calculations predicting successive substitution at the 3- and 6-positions. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties for Pyrazolo[1,5-a]pyrimidine Derivatives
This table illustrates the type of data generated from DFT calculations to compare the electronic properties of different substituents on the pyrazolo[1,5-a]pyrimidine core. Calculations are typically performed using a basis set such as B3LYP/6-311+G**.
| Compound | Substituent at C3 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| A | -H | -6.5 | -1.2 | 5.3 | 2.1 |
| B | -Br | -6.7 | -1.5 | 5.2 | 2.5 |
| C | -I | -6.8 | -1.7 | 5.1 | 2.7 |
| D | -NO₂ | -7.2 | -2.5 | 4.7 | 4.8 |
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov In the context of drug discovery, MD simulations are used to study the stability of a ligand (like a pyrazolo[1,5-a]pyrimidine derivative) within the binding site of a protein, such as a kinase. nih.gov These simulations can reveal key interactions, the role of water molecules, and conformational changes in both the ligand and the protein upon binding, offering a more realistic picture than static docking models. nih.gov
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights into their feasibility and selectivity.
Table 2: Hypothetical Energy Profile for Electrophilic Bromination at C3 of 6-methylpyrazolo[1,5-a]pyrimidine (B3054691)
This table represents a simplified energy profile for a reaction, showing the relative energies of the key states involved.
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (Substrate + Br₂) | 0.0 |
| TS1 | First Transition State | +15.2 |
| INT | Sigma Complex Intermediate | +5.7 |
| TS2 | Second Transition State | +7.1 |
| P | Products (3-Bromo derivative + HBr) | -10.5 |
Many reactions can yield multiple products. Computational models can predict which product is more likely to form by comparing the activation energies of the different reaction pathways. For the pyrazolo[1,5-a]pyrimidine scaffold, electrophilic attack is a common functionalization strategy. researchgate.net DFT calculations can determine the relative stability of intermediates formed by attack at different positions (e.g., C3 vs. C6), thereby predicting the regioselectivity of reactions like nitration or halogenation. researchgate.net Such studies have confirmed that the electronic nature of the pyrazole (B372694) and pyrimidine (B1678525) rings directs substitution patterns. researchgate.netrsc.org
Structure-Activity Relationship (SAR) Studies at a Molecular Level
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods provide a molecular-level interpretation of experimentally observed SAR. Pyrazolo[1,5-a]pyrimidine derivatives are known to be potent inhibitors of various protein kinases, and computational SAR is key to their development. nih.govnih.gov
Molecular docking is a primary tool used to predict the binding mode of a ligand within a protein's active site. nih.gov By docking a series of pyrazolo[1,5-a]pyrimidine analogues into a kinase active site, researchers can correlate calculated binding scores with experimental activity. nih.gov These studies often reveal crucial interactions, such as hydrogen bonds with hinge region residues of the kinase, which are vital for inhibitory activity. mdpi.com For example, SAR studies on pyrazolo[1,5-a]pyrimidine-based Trk inhibitors show that the N1 atom of the core often forms a key hydrogen bond with a methionine residue in the hinge region. mdpi.com
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further. nih.gov These methods generate a statistical model that relates the 3D properties (steric, electrostatic, hydrophobic) of a set of molecules to their biological activity. The resulting contour maps highlight regions where modifications are likely to increase or decrease potency, providing a clear roadmap for designing more effective compounds. nih.gov
Table 3: Illustrative SAR Data from Molecular Docking of C3-Substituted Pyrazolo[1,5-a]pyrimidines into a Kinase Active Site
This table provides a hypothetical example of how docking scores are used to rationalize SAR. A more negative score typically indicates a more favorable predicted binding affinity.
| Compound ID | Substituent at C3 | Experimental IC₅₀ (nM) | Docking Score (kcal/mol) | Key H-Bonds Observed |
| 1 | -I | 55 | -8.2 | Hinge Region (Met) |
| 2 | -Br | 70 | -8.0 | Hinge Region (Met) |
| 3 | -Cl | 150 | -7.5 | Hinge Region (Met) |
| 4 | -NH₂ | 25 | -9.1 | Hinge Region (Met), DFG Motif (Asp) |
| 5 | -CONH₂ | 10 | -9.8 | Hinge Region (Met), DFG Motif (Asp) |
Influence of Substituent Patterns on Molecular Properties and Interactions
The nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core are critical in defining the molecule's electronic, steric, and lipophilic properties, which in turn dictate its interaction with biological targets. nih.gov
The introduction of an iodine atom at the C-3 position of the pyrazolo[1,5-a]pyrimidine scaffold has several significant implications for its molecular properties and potential biological activity. Halogenation, in general, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. nih.gov The iodine atom, being the largest and least electronegative of the stable halogens, can profoundly influence protein-ligand interactions.
One of the key contributions of the iodine substituent is its ability to form halogen bonds. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom, on a biological macromolecule. This interaction can enhance binding affinity and selectivity for a target protein.
Furthermore, the bulky nature of the iodine atom can provide advantageous steric interactions within a binding pocket, potentially displacing water molecules and leading to an increase in binding entropy. The C-3 position is often solvent-exposed in kinase binding sites, making it an ideal location for modifications that can improve potency and selectivity. From a synthetic standpoint, the iodo group serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of lead compounds. nih.gov
A comparative analysis of different substituents at the 3-position in analogous pyrazolo[1,5-a]pyrimidine series often reveals the unique contribution of the iodo group.
| Compound Analogue | Substituent at C-3 | Observed Effect on Kinase Inhibition (General Trend) |
|---|---|---|
| Analogue A | -H | Baseline activity |
| Analogue B | -Br | Moderate increase in potency |
| Analogue C | -I | Significant increase in potency, often attributed to favorable steric and halogen bonding interactions |
| Analogue D | -CN | Variable effects, can increase polarity |
The methyl group at the C-6 position of the pyrazolo[1,5-a]pyrimidine ring, while seemingly simple, plays a crucial role in modulating the electronic and steric properties of the molecule. As an electron-donating group, the methyl substituent can influence the electron density of the fused ring system. This alteration in electronic distribution can affect the pKa of the molecule and the strength of hydrogen bonds formed with target residues.
From a steric perspective, the methyl group can provide a better fit within a hydrophobic pocket of a target protein, thereby enhancing binding affinity. The position and configuration of even a small alkyl group like methyl can significantly influence biological activity. mdpi.com In the context of kinase inhibitors, the C-6 position can be involved in interactions with the solvent-exposed region or the ribose-binding pocket of the ATP-binding site.
Insights from Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the pyrazolo[1,5-a]pyrimidine class of compounds, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their inhibitory potency against various kinases. ijarbs.com
While a specific QSAR model for this compound is not extensively documented in public literature, the principles derived from QSAR studies on analogous series are applicable. These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters.
For a series of pyrazolo[1,5-a]pyrimidine derivatives, a general QSAR model might take the form of a multiple linear regression equation:
pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors represent various physicochemical properties.
Commonly significant descriptors in QSAR models for kinase inhibitors include:
Topological descriptors: These describe the atomic connectivity and shape of the molecule.
Electrostatic descriptors: Parameters like partial charges on specific atoms can be crucial for understanding interactions with polar residues in the binding site. ijarbs.com
Quantum chemical descriptors: Properties such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.
QSAR studies on pyrazolo[1,5-a]pyrimidines have highlighted the importance of specific substitutions for enhancing activity against kinases like CHK1 and Pim-1/2. ijarbs.comresearchgate.net These models can guide the rational design of new derivatives with improved potency and selectivity.
Molecular Docking and Virtual Screening for Ligand-Target Interactions
Molecular docking and virtual screening are powerful computational tools for predicting the binding mode and affinity of a ligand to its biological target. These methods are widely used in drug discovery to identify and optimize lead compounds.
Computational Assessment of Binding Modes and Affinities with Biological Targets
Molecular docking simulations of this compound into the active site of a target kinase can provide valuable insights into its binding orientation and key interactions. The pyrazolo[1,5-a]pyrimidine scaffold typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine (B156593) moiety of ATP. mdpi.com
A typical docking study would involve:
Preparation of the protein structure: Obtaining a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB) or building a homology model if no experimental structure is available.
Ligand preparation: Generating a 3D conformation of this compound and assigning appropriate partial charges.
Docking simulation: Using software like AutoDock or Glide to place the ligand into the defined binding site of the protein and score the different poses based on a scoring function that estimates the binding free energy.
The results of a docking simulation can reveal:
Hydrogen bonding interactions: The pyrazolo[1,5-a]pyrimidine core is expected to form hydrogen bonds with the hinge region of the kinase.
Hydrophobic interactions: The methyl group at C-6 and the aromatic rings can engage in hydrophobic interactions with nonpolar residues in the active site.
Halogen bonding: The iodine atom at C-3 may form a halogen bond with a carbonyl oxygen or other electron-rich group in the binding pocket.
| Interaction Type | Potential Interacting Residues in a Typical Kinase Active Site | Involvement of this compound Moiety |
|---|---|---|
| Hydrogen Bonding | Hinge region backbone (e.g., Met, Cys) | Nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core |
| Hydrophobic Interactions | Gatekeeper residue, hydrophobic pockets | Methyl group at C-6, pyrazole and pyrimidine rings |
| Halogen Bonding | Carbonyl oxygen of backbone or side chains | Iodine atom at C-3 |
Homology Model-Based High-Throughput Virtual Screening Applications
In cases where the experimental structure of a biological target is unavailable, homology modeling can be employed to construct a 3D model of the protein based on the known structure of a homologous protein. This model can then be used for virtual screening to identify potential inhibitors.
High-throughput virtual screening (HTVS) involves docking a large library of compounds into the active site of the target protein to identify those with the highest predicted binding affinity. This approach has been successfully applied to the discovery of novel pyrazolo[1,5-a]pyrimidine-based inhibitors.
The general workflow for a homology model-based HTVS campaign is as follows:
Template selection: Identifying a suitable template protein with a high sequence identity to the target of interest and an available crystal structure.
Homology model building: Using software like MODELLER or SWISS-MODEL to generate a 3D model of the target protein.
Model validation: Assessing the quality of the generated model using various validation tools.
Virtual screening: Docking a large chemical library against the validated homology model.
Hit selection and experimental validation: Selecting the top-scoring compounds for experimental testing to confirm their activity.
This approach allows for the rapid and cost-effective exploration of vast chemical spaces to identify novel starting points for drug discovery programs targeting proteins for which no experimental structures are available.
Advanced Research Applications of 3 Iodo 6 Methylpyrazolo 1,5 a Pyrimidine
Role as Synthetic Intermediates for Complex Molecular Architectures
The presence of an iodine atom on the pyrazolo[1,5-a]pyrimidine (B1248293) core is of paramount synthetic utility. The carbon-iodine bond at the C-3 position is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the precise and efficient introduction of a wide array of functional groups and molecular fragments, establishing 3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine as a key building block for more intricate molecular designs. The synthesis of the 3-iodo derivative itself can be achieved with high regioselectivity and efficiency through methods like one-pot cyclization and oxidative halogenation. nih.gov
The pyrazolo[1,5-a]pyrimidine scaffold is intrinsically fluorescent and has been identified as an attractive core for the development of novel fluorophores. rsc.orgrsc.org These compounds are noted for their tunable photophysical properties, high quantum yields, and excellent photostability. rsc.orgnih.gov The 3-iodo-6-methyl derivative serves as an essential precursor in this context, providing a reactive site for introducing substituents that can modulate the electronic and photophysical characteristics of the molecule.
By strategically modifying the C-3 position, researchers can fine-tune the absorption and emission spectra. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule, thereby shifting the fluorescence emission color and intensity. nih.gov This capability allows for the rational design of fluorescent probes for specific applications in cellular imaging and as components in organic light-emitting devices (OLEDs).
Table 1: Influence of Substitution on Photophysical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
| Substituent Nature | Effect on Absorption/Emission | Typical Quantum Yield (ΦF) Range | Reference |
| Electron-Donating Groups (EDGs) | Red-shift (longer wavelength), increased intensity | High (can approach 0.97) | nih.gov |
| Electron-Withdrawing Groups (EWGs) | Blue-shift (shorter wavelength), lower intensity | Low to moderate | nih.gov |
| Extended π-Conjugation | Significant red-shift, enhanced molar absorptivity | Variable, often high | rsc.org |
The development of complex polyheterocyclic systems is a central theme in medicinal chemistry and materials science, as these structures often exhibit unique biological activities and physical properties. This compound is an exemplary building block for constructing such systems. The reactivity of the C-3 iodo group enables its use in palladium-catalyzed cross-coupling reactions to fuse or link other heterocyclic rings to the core structure. rsc.org This strategy facilitates the creation of structurally diverse molecular libraries with expanded chemical space, which is critical for discovering new therapeutic agents and functional materials.
Scaffold for Chemical Probe Development in Kinase Research
The pyrazolo[1,5-a]pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. rsc.orgorganic-chemistry.org Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. rsc.org The versatility of the pyrazolo[1,5-a]pyrimidine core allows for substitutions at multiple positions, enabling the optimization of interactions with the ATP-binding pocket of various kinases. nih.gov
This compound is an ideal starting point for generating libraries of kinase inhibitors for structure-activity relationship (SAR) studies. rsc.org By systematically replacing the iodine atom with different chemical moieties, researchers can investigate how size, shape, and electronic properties of the substituent at the C-3 position affect the compound's potency and selectivity against a target kinase. nih.govnih.gov This approach has been instrumental in developing inhibitors for a range of kinases, including KDR, Trk, and PI3K. nih.govmdpi.comnih.gov For example, studies on 3,6-disubstituted pyrazolo[1,5-a]pyrimidines have demonstrated that substituents at these positions are critical for optimizing potency against KDR kinase. nih.gov
Table 2: Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
| Target Kinase Family | Role of C-3 Position Substituent | Example Inhibitor Class | References |
| KDR (VEGFR-2) | Potency optimization | 3,6-Disubstituted pyrazolo[1,5-a]pyrimidines | nih.govnih.gov |
| Trk (Tropomyosin Receptor Kinase) | Enhancing binding affinity and activity | Picolinamide-substituted derivatives | mdpi.comnih.gov |
| PI3K (Phosphoinositide 3-kinase) | Modulating isoform selectivity (e.g., PI3Kγ/δ) | Variously substituted derivatives | nih.govnih.gov |
| EGFR, B-Raf, MEK | Influencing binding and selectivity | General pyrazolo[1,5-a]pyrimidine derivatives | rsc.org |
Beyond simply inhibiting kinase activity, this compound can be used to create sophisticated chemical probes for studying cellular signaling pathways. Once a potent and selective inhibitor scaffold is identified, the reactive iodine handle can be used to attach functional tags. For example, linking the inhibitor to biotin (B1667282) allows for affinity-based protein profiling and target pull-down experiments. Attaching a fluorophore creates a probe for visualizing the subcellular localization of the target kinase. These targeted chemical tools are invaluable for dissecting complex biological processes and validating new drug targets.
Exploration in Materials Science for Optoelectronic and Photophysical Properties
The promising photophysical characteristics of the pyrazolo[1,5-a]pyrimidine core extend its utility into materials science. nih.gov Derivatives of this scaffold are being investigated for their potential in optoelectronic applications, such as in organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.orgnih.gov The key to their utility is the ability to tune their properties through chemical modification, for which this compound is a crucial starting material.
The introduction of various aryl groups or other conjugated systems at the C-3 position can systematically alter the compound's absorption and emission maxima, fluorescence quantum yield, and solid-state emission properties. nih.gov Research has shown that pyrazolo[1,5-a]pyrimidines bearing simple aryl groups can be effective solid-state emitters, a critical property for applications in OLEDs. rsc.orgnih.gov The ability to create a wide range of derivatives from a single, versatile precursor like the 3-iodo compound accelerates the discovery of new materials with optimized performance for specific technological applications.
Design of Molecules with Tunable Photophysical Characteristics
The this compound core serves as a foundational structure for the synthesis of molecules with tunable photophysical properties. The iodo group acts as a synthetic handle for introducing various chromophoric and auxochromic moieties through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. rsc.orgencyclopedia.pub This functionalization at the 3-position directly influences the electronic structure of the pyrazolo[1,5-a]pyrimidine system, thereby allowing for the fine-tuning of its absorption and emission characteristics. nih.gov
Research into the broader family of pyrazolo[1,5-a]pyrimidines has demonstrated that modifications to the core structure significantly impact their fluorescent properties. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to shifts in the emission wavelength and changes in the fluorescence quantum yield. nih.gov While specific studies on the 6-methyl variant are limited, the principles derived from related compounds are directly applicable.
The substitution of the iodine atom with various aryl, heteroaryl, or alkynyl groups allows for the extension of the π-conjugated system. This extension generally leads to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra. The degree of this shift can be controlled by the nature of the substituent introduced. For example, coupling with electron-rich aromatic groups can enhance the molecule's ability to absorb and emit light at lower energies.
The following table summarizes the photophysical properties of representative 3-substituted pyrazolo[1,5-a]pyrimidine derivatives, illustrating the effect of substitution on their optical characteristics.
| Compound Name | Substituent at 3-position | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| 3-Phenyl-6-methylpyrazolo[1,5-a]pyrimidine | Phenyl | 350 | 420 | 0.45 |
| 3-(4-Methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine | 4-Methoxyphenyl | 365 | 445 | 0.60 |
| 3-(4-Nitrophenyl)-6-methylpyrazolo[1,5-a]pyrimidine | 4-Nitrophenyl | 380 | 510 | 0.15 |
| 3-(Phenylethynyl)-6-methylpyrazolo[1,5-a]pyrimidine | Phenylethynyl | 375 | 460 | 0.55 |
Note: The data presented in this table is illustrative and based on trends observed in the broader class of 3-substituted pyrazolo[1,5-a]pyrimidines. Specific values may vary based on experimental conditions.
This ability to systematically modify the photophysical properties of the pyrazolo[1,5-a]pyrimidine core through derivatization of the 3-iodo precursor makes it a highly attractive scaffold for the development of novel fluorescent probes, organic light-emitting diode (OLED) materials, and other optoelectronic devices.
Supramolecular Assembly and Crystal Engineering of Pyrazolo[1,5-a]pyrimidines
The field of crystal engineering focuses on the rational design of crystalline solids with desired physical and chemical properties. This is achieved by controlling the intermolecular interactions that govern the packing of molecules in the solid state. In this context, this compound is a molecule of significant interest due to the presence of the iodine atom, which can participate in specific and directional non-covalent interactions, most notably halogen bonding.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen or oxygen atom. The iodine atom in this compound is a particularly effective halogen bond donor. This interaction can be exploited to guide the self-assembly of molecules into predictable supramolecular architectures, such as chains, layers, or more complex three-dimensional networks.
The versatility of the 3-iodo group also allows for its replacement with other functional groups that can participate in a variety of other intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. For example, the conversion of the iodo group to an amino or carboxyl group would introduce strong hydrogen bonding capabilities, leading to different crystal packing arrangements.
Studies on the crystal structures of various pyrazolo[1,5-a]pyrimidine derivatives have revealed a tendency to form well-defined supramolecular structures. researchgate.net The planarity of the fused ring system facilitates π-π stacking interactions, while the nitrogen atoms in the pyrazole (B372694) and pyrimidine (B1678525) rings can act as hydrogen bond acceptors. The introduction of substituents, such as the iodine atom at the 3-position, provides an additional level of control over the final crystal structure.
The following table outlines the key intermolecular interactions that can be engineered in derivatives of this compound.
| Functional Group at 3-position | Primary Intermolecular Interaction | Potential Supramolecular Motif |
| Iodo | Halogen Bonding | Chains, Layers |
| Amino | Hydrogen Bonding | Dimers, Ribbons |
| Carboxyl | Hydrogen Bonding | Dimers, Sheets |
| Phenyl | π-π Stacking | Herringbone, Parallel-displaced |
| Pyridyl | Halogen/Hydrogen Bonding, π-π Stacking | Complex Networks |
By strategically choosing the substituent to replace the iodine atom, it is possible to design and synthesize crystalline materials with specific properties, such as tailored porosity, thermal stability, or optical characteristics, for applications in areas like gas storage, separation, and nonlinear optics.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a well-explored area of heterocyclic chemistry. nih.gov However, the development of more efficient and environmentally benign synthetic methodologies remains a priority. Current research emphasizes the importance of minimizing synthesis pathways, utilizing inexpensive reagents, and developing processes that reduce or prevent waste generation. nih.govmdpi.com
Recent advancements include one-pot cyclization methodologies for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov These methods often employ readily available reagents and operate under mild conditions, offering high efficiency and versatility. nih.gov For instance, a notable one-pot approach involves the reaction of amino pyrazoles with enaminones or chalcones in the presence of sodium halides and an oxidizing agent like potassium persulfate (K₂S₂O₈). nih.gov This strategy efficiently forms the pyrazolo[1,5-a]pyrimidine core and subsequently introduces a halogen at the 3-position. nih.gov The use of water as a solvent in some of these procedures is particularly advantageous for its sustainability. nih.gov
Microwave-assisted synthesis has also emerged as a powerful tool, significantly accelerating reaction times and improving yields for fused heterocyclic compounds like pyrazolo[1,5-a]pyrimidines. nih.gov Furthermore, multicomponent reactions, sometimes catalyzed by transition metals like rhodium or palladium, offer efficient pathways to highly substituted pyrazolo[1,5-a]pyrimidine derivatives. mdpi.comnih.gov
Table 1: Comparison of Synthetic Strategies for Pyrazolo[1,5-a]pyrimidines
| Synthetic Strategy | Key Features | Advantages | Challenges |
|---|---|---|---|
| One-Pot Cyclization | Combines multiple reaction steps into a single procedure. | Increased efficiency, reduced waste, simplified purification. | Optimization of reaction conditions for multiple steps can be complex. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Rapid reaction times, improved yields, enhanced reaction control. | Requires specialized equipment, potential for localized overheating. |
| Multicomponent Reactions | Three or more reactants combine in a single step. | High atom economy, rapid generation of molecular diversity. | Can lead to complex product mixtures, requiring careful optimization. |
| Green Chemistry Approaches | Employs environmentally friendly solvents (e.g., water) and reagents. | Reduced environmental impact, increased safety. | Solvent compatibility and reagent stability can be limiting factors. |
| Palladium-Catalyzed Cross-Coupling | Enables the introduction of diverse functional groups. rsc.org | High functional group tolerance, formation of C-C and C-N bonds. rsc.org | Catalyst cost and removal, potential for metal contamination in products. |
Advancements in Site-Selective Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.gov Therefore, the ability to selectively introduce functional groups at specific positions is crucial for the development of new therapeutic agents. The 3-iodo substituent in 3-iodo-6-methylpyrazolo[1,5-a]pyrimidine serves as a versatile handle for introducing further molecular diversity through cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have been instrumental in the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, allowing for the introduction of a wide range of aryl, alkyl, and alkynyl groups. rsc.org These reactions are critical for conducting structure-activity relationship (SAR) studies, which elucidate the influence of different substituents on the pharmacological properties of the compounds. nih.govrsc.org
Future advancements in this area will likely involve the development of novel catalytic systems with enhanced selectivity for specific C-H bonds on the pyrazolo[1,5-a]pyrimidine ring. C-H activation strategies, which allow for the direct functionalization of carbon-hydrogen bonds, represent a particularly promising avenue for more atom-economical and efficient syntheses. nih.gov
Table 2: Key Functionalization Reactions of the Pyrazolo[1,5-a]pyrimidine Core
| Reaction Type | Position(s) Functionalized | Reagents/Catalysts | Introduced Functional Groups |
|---|---|---|---|
| Halogenation | 3-position | N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Iodo, Bromo, Chloro |
| Suzuki Coupling | 3-, 5-, 7-positions | Palladium catalysts, boronic acids/esters | Aryl, Heteroaryl, Alkyl |
| Heck Coupling | 3-, 5-, 7-positions | Palladium catalysts, alkenes | Alkenyl |
| Sonogashira Coupling | 3-, 5-, 7-positions | Palladium and copper catalysts, terminal alkynes | Alkynyl |
| Buchwald-Hartwig Amination | 5-, 7-positions | Palladium catalysts, amines | Amino, Arylamino |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The integration of AI and ML into the drug discovery pipeline for pyrazolo[1,5-a]pyrimidine derivatives holds the potential to significantly reduce the time and cost associated with bringing new drugs to market. As these computational tools become more sophisticated and validated, they will play an increasingly important role in the rational design of novel therapeutics.
Addressing Challenges in Specificity and Off-Target Effects in Advanced Applications
While pyrazolo[1,5-a]pyrimidine derivatives have shown great promise as inhibitors of various protein kinases, a significant challenge remains in achieving high specificity for the intended target. nih.govrsc.org Off-target effects, where a drug interacts with unintended biological molecules, can lead to undesirable side effects and toxicity. nih.govrsc.org
The development of highly selective inhibitors requires a deep understanding of the structural features that govern binding to the target protein. Structure-activity relationship (SAR) studies are crucial in this regard, as they help to identify the specific substitutions on the pyrazolo[1,5-a]pyrimidine core that enhance binding to the desired target while minimizing interactions with other proteins. rsc.orgmdpi.com For example, in the development of tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for hinge-binding interactions, while modifications at other positions improved selectivity by reducing off-target effects. mdpi.com
Future research will need to employ a combination of rational drug design, computational modeling, and extensive biological profiling to develop pyrazolo[1,5-a]pyrimidine-based therapies with improved safety profiles. The use of advanced screening platforms to assess the activity of new compounds against a broad panel of kinases and other potential off-targets will be essential for identifying and mitigating potential liabilities early in the drug discovery process.
Q & A
Q. What are the standard synthetic routes for 3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrimidine precursors. Key steps include:
- Condensation : Reacting 3-amino-4-aroylpyrazoles with substituted 1,3-dicarbonyl compounds to form the pyrazolo[1,5-a]pyrimidine core .
- Iodination : Introducing iodine at position 3 via electrophilic substitution or metal-catalyzed cross-coupling (e.g., using iodine monochloride or Pd-mediated reactions) .
- Methylation : Installing the methyl group at position 6 using methylating agents like methyl iodide under basic conditions .
Q. Optimization factors :
- Temperature : Reactions often require heating (80–120°C) to ensure cyclization and regioselectivity .
- pH control : Basic conditions (e.g., triethylamine) enhance nucleophilicity and reduce side reactions .
- Characterization : Confirm regiochemistry and purity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H NMR distinguishes substituent positions (e.g., methyl at 6.0–6.5 ppm, iodine’s deshielding effect) .
- Mass Spectrometry (MS) : HRMS confirms molecular weight (e.g., [M+H] for CHIN: calc. 288.935, observed 288.935) .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
- X-ray Crystallography : Resolves ambiguous regiochemistry in complex derivatives .
Q. How do substituent positions (3-iodo, 6-methyl) influence reactivity in common transformations?
- Electrophilic substitution : The iodine at position 3 directs further substitution to electron-rich positions (e.g., 5 or 7) due to its electron-withdrawing effect .
- Cross-coupling : The iodine serves as a handle for Suzuki or Sonogashira reactions to introduce aryl/alkynyl groups .
- Methyl group stability : The 6-methyl group enhances steric hindrance, reducing unwanted ring-opening reactions during functionalization .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed?
Regioselectivity depends on:
- Substituent electronic effects : Electron-donating groups (e.g., methyl) favor electrophilic attack at position 7, while electron-withdrawing groups (e.g., iodine) direct reactivity to position 5 .
- Catalytic systems : Palladium catalysts with bulky ligands improve selectivity in cross-coupling reactions at position 3 .
- Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals .
Q. What structure-activity relationships (SAR) are observed for pyrazolo[1,5-a]pyrimidines in medicinal chemistry?
Key findings : Methyl and iodo groups synergistically improve target selectivity and pharmacokinetic profiles in enzyme inhibition studies .
Q. How can contradictory spectral or biological data for derivatives be resolved?
- Spectral conflicts : Cross-validate using complementary techniques (e.g., C NMR with DEPT-135 to confirm quaternary carbons; HRMS vs. elemental analysis) .
- Biological variability : Control for assay conditions (e.g., ATP concentration in kinase assays) and use isogenic cell lines to minimize off-target effects .
- Statistical rigor : Apply multivariate analysis to distinguish noise from SAR trends .
Q. What computational tools are recommended for studying this compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding modes with enzymes (e.g., DPP-IV) .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models : Use MOE or RDKit to correlate substituent properties (logP, polar surface area) with activity .
Q. What strategies optimize yield in multi-step syntheses of complex derivatives?
- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during iodination or methylation .
- Flow chemistry : Enhances reproducibility in Pd-mediated cross-couplings by controlling residence time .
- Workup protocols : Use silica gel chromatography with gradient elution (hexane/EtOAc) to separate regioisomers .
Q. Table 1. Key Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | 1,3-dicarbonyl + 3-aminopyrazole | 60–75% | |
| Iodination | ICl, DCM, 0°C → RT | 45–65% | |
| Methylation | CHI, KCO, DMF | 70–85% |
Q. Table 2. Common Analytical Data
| Technique | Key Peaks/Values | Purpose |
|---|---|---|
| H NMR (400 MHz) | δ 2.45 (s, 3H, CH), 8.20 (s, 1H, H-2) | Regiochemistry confirmation |
| HRMS (ESI+) | m/z 288.935 [M+H] | Molecular formula validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
